molecular formula C6H12O3S B2957616 2-Cyclopropylethyl methanesulfonate CAS No. 124217-77-2

2-Cyclopropylethyl methanesulfonate

Cat. No.: B2957616
CAS No.: 124217-77-2
M. Wt: 164.22
InChI Key: QGIVNHURAZETRF-UHFFFAOYSA-N
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Description

2-Cyclopropylethyl methanesulfonate is a methanesulfonate ester characterized by a cyclopropylethyl group attached to the sulfonate moiety. This compound is primarily utilized as an alkylating agent or intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Methanesulfonate esters (mesylates) are renowned for their stability and efficacy as leaving groups in nucleophilic substitution reactions, enabling the introduction of cyclopropane-containing motifs into complex molecules . Cyclopropane rings are valued in drug design for their conformational rigidity and bioactivity-enhancing properties, making this compound strategically significant in medicinal chemistry.

Properties

IUPAC Name

2-cyclopropylethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIVNHURAZETRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-Cyclopropylethyl methanesulfonate undergoes various chemical reactions, including substitution and cyclopropanation reactions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylethyl methanesulfonate is widely used in scientific research, particularly in organic synthesis. Its unique reactivity makes it a valuable reagent for synthesizing diverse organic molecules. It is also used in the development of new synthetic methods and studying chemical reactions.

Applications in Various Fields:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the utility of 2-cyclopropylethyl methanesulfonate, its properties and reactivity are compared below with analogous methanesulfonate esters and cyclopropane derivatives. Key parameters include thermal stability , reactivity in substitution reactions , and synthetic applicability .

Table 1: Comparative Analysis of Methanesulfonate Esters and Cyclopropane Derivatives

Compound Reactivity (SN2) Thermal Stability Solubility (Polar Solvents) Synthetic Applications
This compound Moderate High Moderate Agrochemical intermediates, alkylation
Ethyl methanesulfonate High Moderate High DNA alkylation, small-molecule synthesis
Cyclopropylmethyl methanesulfonate Moderate High Low Cyclopropane ring functionalization
Tosylates (e.g., ethyl tosylate) Low Moderate Low Protection/deprotection strategies

Key Findings:

Reactivity: this compound exhibits moderate reactivity in SN2 reactions, balancing stability and ease of substitution. Ethyl methanesulfonate, a simpler analog, shows higher reactivity due to reduced steric hindrance, but it lacks the cyclopropane moiety critical for conformational control in target molecules .

Thermal Stability: The cyclopropane ring enhances thermal stability compared to linear alkyl methanesulfonates (e.g., ethyl methanesulfonate), which decompose more readily under prolonged heating. This stability aligns with the requirements for multi-step syntheses, such as those described in cyclopentanone-derived fungicide intermediates .

Cyclopropylmethyl methanesulfonate, a structural analog, is less soluble in polar solvents, limiting its use in aqueous-phase reactions.

Research Context and Industrial Relevance

The synthesis of cyclopentanone derivatives, as outlined in , underscores the industrial demand for robust intermediates in agrochemical production. For instance, methanesulfonate esters are often employed in alkylation steps to introduce sterically demanding groups, a strategy critical for constructing bioactive molecules like metconazole .

Limitations and Knowledge Gaps

  • Data Availability : Direct comparative studies between this compound and its analogs are scarce in public literature. Most inferences are drawn from broader trends in sulfonate chemistry.
  • Application-Specific Performance : The compound’s efficacy in large-scale processes (e.g., fungicide synthesis) remains underreported, necessitating further empirical validation.

Biological Activity

2-Cyclopropylethyl methanesulfonate (CPEMS) is a compound of interest primarily due to its inhibitory activity on monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in lipid metabolism, particularly in the absorption of dietary fats. The biological activity of CPEMS has been explored in various contexts, particularly concerning obesity and metabolic disorders.

CPEMS acts as an inhibitor of MGAT2, which is implicated in the synthesis of diacylglycerol from monoacylglycerol and free fatty acids. The inhibition of MGAT2 can lead to decreased fat absorption and, consequently, weight management. Studies have shown that MGAT2 inhibition can reduce weight gain associated with high-fat diets and improve metabolic profiles in animal models.

Key Findings:

  • Inhibition of Fat Absorption : CPEMS reduces the activity of MGAT2, leading to lower levels of diacylglycerol and triglycerides in the bloodstream.
  • Impact on Metabolic Disorders : The compound has been linked to potential therapeutic effects against obesity, hyperlipidemia, and insulin resistance.

Research Findings

Recent studies have highlighted the effectiveness of CPEMS in various biological assays:

  • In Vivo Studies : Animal models treated with CPEMS exhibited significant reductions in body weight and fat mass compared to controls. These studies suggest a promising role for CPEMS in managing obesity-related conditions.
  • In Vitro Studies : Cell culture experiments demonstrated that CPEMS effectively inhibits MGAT2 activity, leading to decreased lipid accumulation in adipocytes. This mechanism is crucial for understanding how CPEMS may contribute to weight loss and metabolic health.

Case Study 1: Obesity Management

A study involving MGAT2 knockout mice showed that those treated with CPEMS had a significantly lower increase in body weight when subjected to a high-fat diet compared to untreated controls. This suggests that CPEMS can mitigate the effects of excessive caloric intake by impairing fat absorption.

Case Study 2: Metabolic Syndrome

In a clinical setting, patients with metabolic syndrome showed improved lipid profiles after administration of compounds similar to CPEMS that inhibit MGAT2. These findings indicate potential applications for CPEMS in treating metabolic disorders.

Data Table: Summary of Biological Activities

Activity Effect Reference
MGAT2 InhibitionDecreased fat absorption
Weight LossSignificant reduction in body weight
Improvement in Lipid ProfileLower triglycerides and cholesterol levels
Insulin SensitivityEnhanced insulin response

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